molecular formula C11H8ClNO2 B1362806 7-Chloro-2-methylquinoline-4-carboxylic acid CAS No. 59666-15-8

7-Chloro-2-methylquinoline-4-carboxylic acid

Cat. No.: B1362806
CAS No.: 59666-15-8
M. Wt: 221.64 g/mol
InChI Key: WOONUCDWZWZHGF-UHFFFAOYSA-N
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Description

7-Chloro-2-methylquinoline-4-carboxylic acid is a chemical compound with the CAS Number: 59666-15-8. It has a molecular weight of 221.64 and its linear formula is C11H8ClNO2 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of 2-methylquinoline and its derivatives, which include this compound, has been reported in various studies . The Doebner–von Miller method is considered one of the best techniques for the synthesis of 2-methylquinoline .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8ClNO2/c1-6-4-9 (11 (14)15)8-3-2-7 (12)5-10 (8)13-6/h2-5H,1H3, (H,14,15) .


Chemical Reactions Analysis

There are various synthesis protocols reported in the literature for the construction of this compound. Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are useful for the construction and functionalization of this compound .


Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . .

Scientific Research Applications

Photodegradation Studies

  • Photolysis in Aqueous Systems : A study investigated the photodegradation of quinolinecarboxylic herbicides, closely related to 7-chloro-2-methylquinoline-4-carboxylic acid, in aqueous solutions. It focused on the effects of UV and sunlight irradiation, revealing that UV irradiation rapidly degraded these compounds through decarboxylation reactions. Sunlight, particularly in the presence of titanium dioxide, led to complete mineralization of the herbicides (Pinna & Pusino, 2012).

Synthesis of Novel Compounds

  • Creation of Dibenzonaphthyridines : Research on the synthesis of novel substituted dibenzonaphthyridines used 4-chloro-2-methylquinolines, a compound structurally similar to this compound. This synthesis led to the creation of new compounds with potential applications in various fields (Manoj & Prasad, 2009).

Antimicrobial Activity

  • Microwave-Irradiated Synthesis for Antimicrobial Compounds : A study explored the synthesis of quinoline-4-carboxylic acid derivatives, including 7-chloro-2-phenyl-quinoline-4-carboxylic acid, through microwave irradiation. These compounds showed significant antimicrobial activity against a range of microorganisms, highlighting the potential of this compound in antimicrobial applications (Bhatt & Agrawal, 2010).

Safety and Hazards

The safety information for 7-Chloro-2-methylquinoline-4-carboxylic acid includes several hazard statements: H302-H315-H319-H335. The precautionary statements include: P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Biochemical Analysis

Biochemical Properties

7-Chloro-2-methylquinoline-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical for understanding the compound’s biochemical and pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a reduction in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. For instance, studies in rodent models have shown that high doses of this compound can cause hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake and distribution within different tissues. The compound’s localization and accumulation in specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.

Properties

IUPAC Name

7-chloro-2-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-6-4-9(11(14)15)8-3-2-7(12)5-10(8)13-6/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOONUCDWZWZHGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360703
Record name 7-CHLORO-2-METHYLQUINOLINE-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59666-15-8
Record name 7-CHLORO-2-METHYLQUINOLINE-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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